molecular formula C16H19FN2O3S2 B2807577 N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 941997-11-1

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No. B2807577
M. Wt: 370.46
InChI Key: ZHZWRVUWZIFBMJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as F 15599, and it belongs to the class of sulfonamide compounds.

Scientific Research Applications

Synthesis and Structural Studies

  • Crystal Structure and Synthesis : Thiophene derivatives, including those with substituents like fluorophenyl and morpholinyl groups, have been extensively studied for their diverse biological activities and applications in material science. A study focusing on a similar compound demonstrated its synthesis and crystal structure, highlighting the importance of thiophene derivatives in developing new materials and pharmaceuticals (Nagaraju et al., 2018).

Biological Activities

  • Anticonvulsant Activities : Sulfonamides, particularly those with thiophene moieties, have shown significant biological activities, including anticonvulsant effects. For example, 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides have been described for their potent anticonvulsant activities, indicating the potential of similar compounds in neuroscience research (Barnish et al., 1981).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Compounds structurally related to N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Such inhibitors have applications in treating conditions like glaucoma and epilepsy, showcasing the therapeutic potential of these molecules (Supuran et al., 2013).

Antimicrobial and Antifungal Activities

  • Antimicrobial Potency : Derivatives of thiophene sulfonamides have been explored for their antimicrobial activities. For instance, novel sulfonamide derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting their use in developing new anticancer agents (Ghorab et al., 2015). Another study demonstrated that sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline showed potent antimicrobial activity, reinforcing the potential of such compounds in treating infectious diseases (Janakiramudu et al., 2017).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S2/c17-14-5-3-13(4-6-14)15(19-7-9-22-10-8-19)12-18-24(20,21)16-2-1-11-23-16/h1-6,11,15,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWRVUWZIFBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide

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